

Technical Monograph: Physicochemical Profiling of H-Pro-Phe-NH₂ HCl

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Compound of Interest

Compound Name: *H-Pro-Phe-NH₂ HCl*

Cat. No.: *B1494561*

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Executive Summary

H-Pro-Phe-NH₂ HCl is a dipeptide amide salt frequently utilized as a model substrate in mechanistic studies, a chiral organocatalyst precursor, and a pharmaceutical intermediate.^[1] While its hydrochloride salt form confers superior aqueous solubility compared to its zwitterionic counterparts, it presents a specific stability challenge: Diketopiperazine (DKP) formation.

This guide details the physicochemical behavior of this dipeptide, establishing that while solubility is rarely a bottleneck, stability is strictly pH- and temperature-dependent. Researchers must maintain acidic environments (pH < 4.^[1]0) during solution storage to inhibit the spontaneous cyclization inherent to Pro-containing dipeptides.

Chemical Architecture & Properties^{[1][2]}

Property	Specification
Sequence	H-Pro-Phe-NH ₂ [1] · HCl
Full Name	L-Prolyl-L-phenylalaninamide hydrochloride
Molecular Formula	C ₁₄ H ₁₉ N ₃ O ₂ [1] · HCl
Molecular Weight	~297.78 g/mol (Free base: ~261.32 g/mol)
Physical State	White to off-white crystalline powder
Isoelectric Point (pI)	N/A (C-terminus is amidated; behaves as a cationic surfactant)
Hygroscopicity	Moderate to High (Handling in desiccated environment recommended)

Structural Significance

The presence of the Proline (Pro) residue at the N-terminus is the defining structural feature. Proline's secondary amine structure restricts conformational freedom, often inducing a cis peptide bond configuration. This geometry brings the N-terminal nitrogen into proximity with the C-terminal carbonyl, significantly lowering the energy barrier for cyclization (DKP formation) compared to non-Pro peptides.[1]

Solubility Profile

Aqueous Solubility

The HCl salt form ensures that the N-terminal amine is protonated (

) and the counterion (

) provides a hydration shell.[1] Consequently, **H-Pro-Phe-NH₂ HCl** is highly soluble in water (>50 mg/mL).[1]

- Mechanism: Solvation is driven by ion-dipole interactions between water molecules and the ammonium cation.[1]

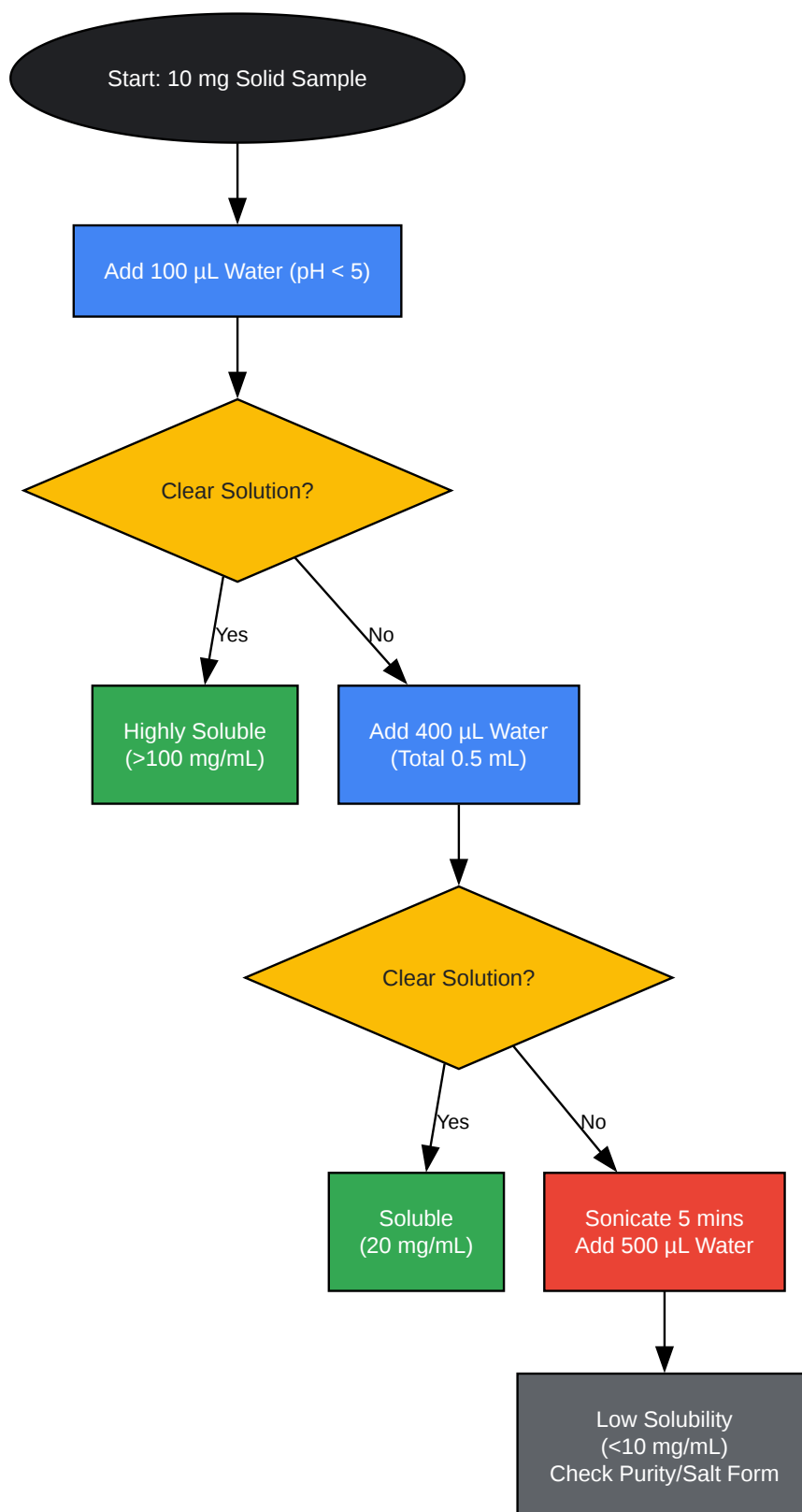
- pH Influence: Solubility remains high across acidic and neutral pH. However, raising the pH > 8.0 (approaching the pKa of the N-terminal Proline, ~10.6) generates the free base, which may have reduced solubility and drastically reduced stability.

Organic Solvent Compatibility[1][4]

- Methanol/Ethanol: Soluble.[1][2] Useful for stock solutions if water must be avoided to prevent hydrolysis, though DKP formation can still occur in protic organic solvents.
- DMSO/DMF: Soluble. Recommended for high-concentration stocks.[1]
- Acetonitrile (ACN): Sparingly soluble.[1] Often requires water (e.g., 10-50%) to fully dissolve.
[1]
- Non-polar (Hexane, DCM): Insoluble.[1]

Solubility Validation Protocol

Do not assume solubility; validate it for your specific batch using this stepwise approach.



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Figure 1: Stepwise solubility validation workflow to determine practical concentration limits.

Stability & Degradation Mechanisms[6]

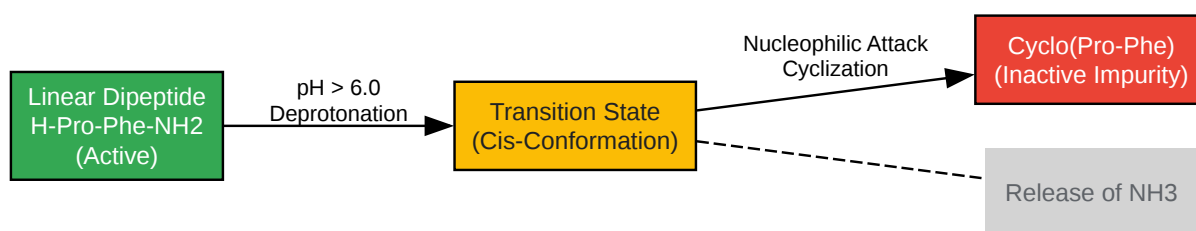
The primary stability risk for H-Pro-Phe-NH₂ is not hydrolysis of the peptide bond, but rather cyclization to form a Diketopiperazine (DKP), specifically cyclo(Pro-Phe).[1]

The DKP Pathway

In dipeptide amides, the N-terminal nitrogen can nucleophilically attack the C-terminal carbonyl carbon. This releases ammonia (

) and forms a stable 6-membered lactam ring.[1]

- Driving Force: The Proline residue favors a cis-peptide bond conformation (approx. 10-30% population in solution), which spatially aligns the nucleophile (N-terminus) and electrophile (C-terminus).[1]
- Catalyst: Base. A deprotonated N-terminus () is a strong nucleophile.[1] A protonated N-terminus () cannot attack.[1]
- Impact: This reaction is irreversible and results in the loss of the active linear peptide.



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Figure 2: Mechanism of Diketopiperazine (DKP) formation.[1][3] The reaction is accelerated by basic pH and elevated temperature.

Stability Data Summary

Condition	Stability Prediction	Recommendation
Solid State (-20°C)	> 2 Years	Store desiccated. ^[1] Hygroscopic salt attracts moisture which can catalyze degradation. ^[1]
Solution (pH 2-4)	Days to Weeks	Stable. The amine is protonated (), preventing cyclization.
Solution (pH 7.4)	Hours	Unstable. Neutral pH allows a fraction of unprotonated amine to initiate DKP formation. ^[1]
Solution (pH > 9)	Minutes	Rapid Degradation. Immediate cyclization likely. ^[1]

Handling & Storage Protocols

A. Stock Solution Preparation (Best Practice)

To maximize stability, avoid dissolving the peptide in neutral buffers (PBS) for long-term storage.^[1]

- Solvent: Use 0.1% Acetic Acid or 0.1% TFA in water.^[1]
- Concentration: Prepare at 10–20 mg/mL.
- Aliquot: Dispense into single-use vials to avoid freeze-thaw cycles.
- Storage: Freeze at -20°C or -80°C immediately.

B. Analytical Monitoring (HPLC)

Routine purity checks should separate the linear dipeptide from the DKP byproduct.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

- Mobile Phase A: Water + 0.1% TFA.[1]
- Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
- Gradient: 5% B to 40% B over 20 minutes.
 - Note: The DKP form (cyclo-Pro-Phe) is more hydrophobic than the linear salt (H-Pro-Phe-NH₂) and will typically elute later on a C18 column due to the loss of the charged termini.
[1]

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